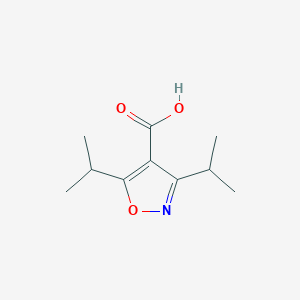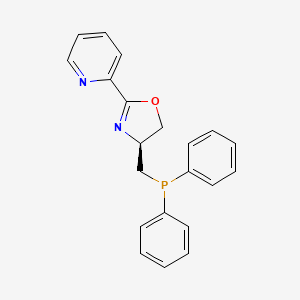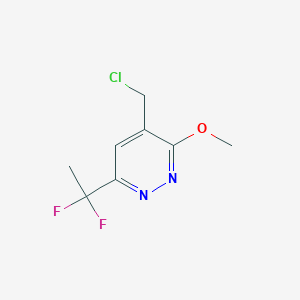
4-(Chloromethyl)-6-(1,1-difluoroethyl)-3-methoxypyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-6-(1,1-difluoroethyl)-3-methoxypyridazine is a synthetic organic compound characterized by the presence of a chloromethyl group, a difluoroethyl group, and a methoxy group attached to a pyridazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-6-(1,1-difluoroethyl)-3-methoxypyridazine typically involves multi-step organic reactions. One common method includes the chloromethylation of a pyridazine derivative followed by the introduction of the difluoroethyl group and the methoxy group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)-6-(1,1-difluoroethyl)-3-methoxypyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The chloromethyl group can be substituted with other nucleophiles, resulting in a variety of substituted pyridazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can produce a wide range of functionalized pyridazines.
Applications De Recherche Scientifique
4-(Chloromethyl)-6-(1,1-difluoroethyl)-3-methoxypyridazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-6-(1,1-difluoroethyl)-3-methoxypyridazine involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the difluoroethyl group may enhance the compound’s stability and bioavailability. The methoxy group can influence the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Chloromethyl)-2-(1,1-difluoroethyl)thiazole
- 1,1-Difluoroethyl chloride
- (β-diazo-α,α-difluoroethyl)phosphonates
Uniqueness
4-(Chloromethyl)-6-(1,1-difluoroethyl)-3-methoxypyridazine is unique due to the combination of its functional groups and the pyridazine ring structure This combination imparts specific chemical properties and reactivity patterns that distinguish it from other similar compounds
Propriétés
Formule moléculaire |
C8H9ClF2N2O |
|---|---|
Poids moléculaire |
222.62 g/mol |
Nom IUPAC |
4-(chloromethyl)-6-(1,1-difluoroethyl)-3-methoxypyridazine |
InChI |
InChI=1S/C8H9ClF2N2O/c1-8(10,11)6-3-5(4-9)7(14-2)13-12-6/h3H,4H2,1-2H3 |
Clé InChI |
PGPRBXHYAAZKCI-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NN=C(C(=C1)CCl)OC)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


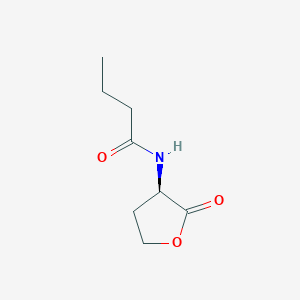
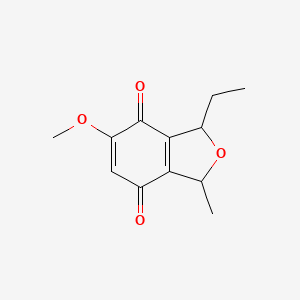
![3-(2-Chlorobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12873411.png)
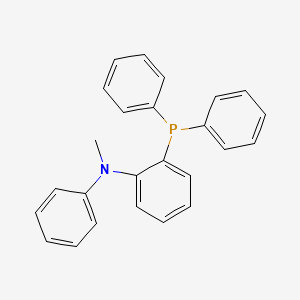

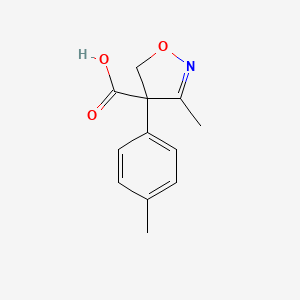
![6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12873441.png)
![3-[4-(Dimethylamino)phenyl]-6-ethoxy-2-benzofuran-1(3H)-one](/img/structure/B12873443.png)
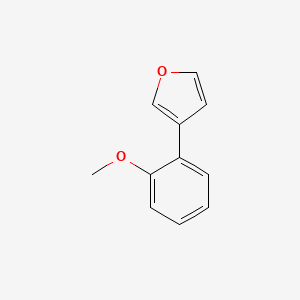
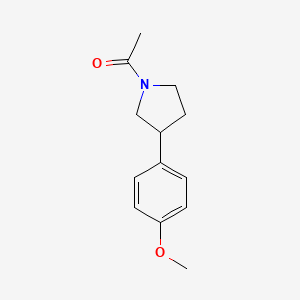

![2-(Hydroxymethyl)benzo[d]oxazole-5-carboxamide](/img/structure/B12873468.png)
